molecular formula C19H21ClN4O2 B268680 N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea

N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea

Cat. No. B268680
M. Wt: 372.8 g/mol
InChI Key: UZCPEWPRTDYBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea is a chemical compound commonly known as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is a target for the treatment of various B cell malignancies and autoimmune disorders.

Mechanism of Action

TAK-659 exerts its pharmacological effects by binding to the ATP-binding site of BTK, which prevents its activation and downstream signaling. BTK is a crucial mediator of B cell receptor signaling, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK leads to the suppression of B cell proliferation, survival, and antibody production, which is beneficial in the treatment of B cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects on B cells. In vitro studies have demonstrated that TAK-659 inhibits B cell proliferation, survival, and antibody production, which is consistent with the inhibition of BTK signaling. In vivo studies have shown that TAK-659 reduces the size of lymphoid tumors and suppresses the production of autoantibodies in animal models of B cell malignancies and autoimmune disorders.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for laboratory experiments, including its potency and selectivity for BTK, which allows for the specific inhibition of B cell signaling. TAK-659 also has a favorable pharmacokinetic profile, which enables its use in animal models and clinical trials. However, TAK-659 has some limitations, including its potential off-target effects and toxicity, which require careful evaluation in preclinical and clinical studies.

Future Directions

TAK-659 has significant potential for the treatment of B cell malignancies and autoimmune disorders. Further research is needed to optimize its pharmacological properties, evaluate its safety and efficacy in clinical trials, and identify potential combination therapies. Additionally, the role of BTK in other cell types and signaling pathways should be explored to identify new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-chloroaniline with 4-methylpiperazine to form N-(4-chlorophenyl)-4-methylpiperazine. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-(4-chlorophenyl)-N'-{3-nitro-phenyl}urea, which is subsequently reduced with palladium on carbon to yield N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in B cell malignancies and autoimmune disorders. In vitro and in vivo studies have demonstrated that TAK-659 is a potent and selective inhibitor of BTK, which leads to the inhibition of B cell receptor signaling, proliferation, and survival. TAK-659 has shown promising results in preclinical models of chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B cell lymphoma, and rheumatoid arthritis.

properties

Product Name

N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]urea

InChI

InChI=1S/C19H21ClN4O2/c1-23-9-11-24(12-10-23)18(25)14-3-2-4-17(13-14)22-19(26)21-16-7-5-15(20)6-8-16/h2-8,13H,9-12H2,1H3,(H2,21,22,26)

InChI Key

UZCPEWPRTDYBAA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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